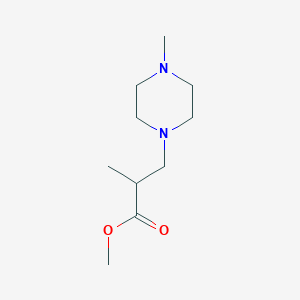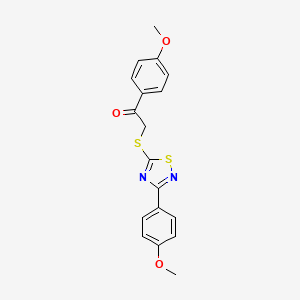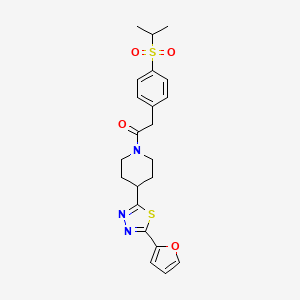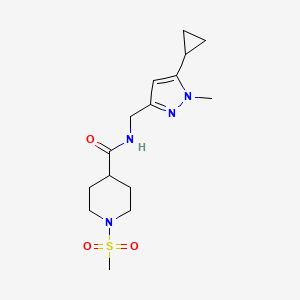
1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea is an organic compound that features a urea moiety linked to a phenethyl group and a thiophen-3-yl ethyl group
Mécanisme D'action
Target of Action
The primary target of 1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea is the gibberellin insensitive DWARF1 (GID1) receptor . This receptor plays a crucial role in plant growth regulation, particularly in processes such as hypocotyl elongation and rice germination .
Mode of Action
This compound interacts with its target, the GID1 receptor, through hydrogen bonding interactions with residues Phe238 and Ser191 . This interaction results in a stronger binding with GID1 than other similar compounds .
Biochemical Pathways
The compound affects the gibberellin pathway , which is involved in various plant developmental processes . The interaction of the compound with the GID1 receptor influences this pathway, leading to downstream effects such as enhanced hypocotyl elongation and rice germination .
Pharmacokinetics
Similar compounds are known to have good passive oral absorption
Result of Action
The action of this compound results in promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination . This suggests that the compound has a gibberellin-like function , making it a potential plant growth regulator .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea typically involves the reaction of phenethylamine with thiophen-3-yl ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction can be represented as follows:
Phenethylamine+Thiophen-3-yl ethyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenethyl derivatives.
Applications De Recherche Scientifique
1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenethyl-3-(2-(thiophen-2-yl)ethyl)urea
- 1-Phenethyl-3-(2-(furan-3-yl)ethyl)urea
- 1-Phenethyl-3-(2-(pyridin-3-yl)ethyl)urea
Uniqueness
1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea is unique due to the presence of the thiophen-3-yl group, which imparts distinct electronic and steric properties
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-(2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-15(17-10-7-14-8-11-19-12-14)16-9-6-13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIDRTQYOSCDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]acetamide](/img/structure/B2910876.png)

![N'-(3,5-dimethylphenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2910879.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2910882.png)
![N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2910883.png)
![(4-Benzylpiperazino){2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2910885.png)
![(2Z)-2,3-dichloro-3-[(2-chlorophenyl)methanesulfonyl]-N-(6-methoxypyridin-2-yl)prop-2-enamide](/img/structure/B2910886.png)
![1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea](/img/structure/B2910887.png)
![6-cyclopropyl-3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2910888.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2910895.png)
![2-(4-methoxyphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide](/img/structure/B2910896.png)
